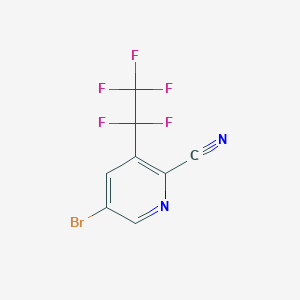
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H2BrF5N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
The synthesis of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile typically involves the introduction of bromine and pentafluoroethyl groups into a pyridine ring. One common synthetic route includes the reaction of 3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or inhibitors for specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pentafluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar compounds to 5-Bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile include:
5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has a similar structure but with a fluorine atom instead of a nitrile group.
3-Bromo-5-(1,1,2,2,2-pentafluoroethyl)pyridine: This compound has the bromine and pentafluoroethyl groups in different positions on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C8H2BrF5N2 |
|---|---|
Peso molecular |
301.01 g/mol |
Nombre IUPAC |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H2BrF5N2/c9-4-1-5(6(2-15)16-3-4)7(10,11)8(12,13)14/h1,3H |
Clave InChI |
KUEGRPDUJSEYAT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)


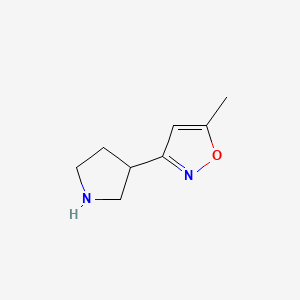
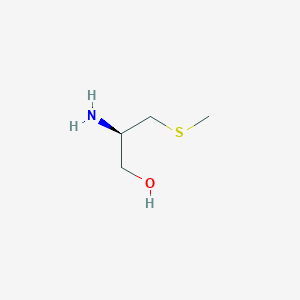
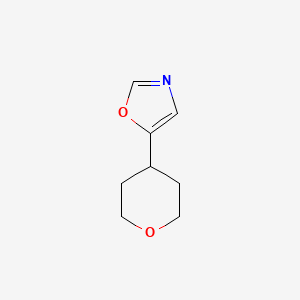
![2-[4-(Cyclopent-3-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13555389.png)
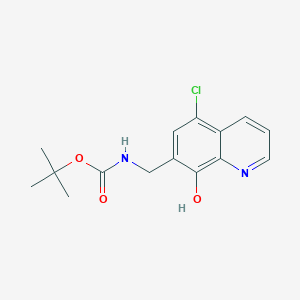
![1,4-dichloro-5H,7H,8H-pyrano[3,4-d]pyridazine](/img/structure/B13555405.png)
![(3R)-3-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B13555412.png)

![4-(Benzo[d]isothiazol-4-yloxy)-3-chloroaniline](/img/structure/B13555423.png)
